molecular formula C11H21NO4 B6227901 tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate CAS No. 1398504-42-1

tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate

Cat. No.: B6227901
CAS No.: 1398504-42-1
M. Wt: 231.29 g/mol
InChI Key: MPDQVMSQLKWPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate: is a chemical compound with the molecular formula C₉H₁₉NO₅ . It is known for its applications in organic synthesis and as a building block in various chemical reactions. The compound features a tert-butyl group, a hydroxy group, and an oxolane ring, making it a versatile intermediate in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. One common method includes the reaction of tert-butyl carbamate with 3-hydroxyoxolane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its unique structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and functions .

Medicine: Its hydroxy and carbamate groups can be modified to enhance the bioavailability and stability of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and stability make it a valuable component in the formulation of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate group can participate in covalent bonding with nucleophilic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison: tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is unique due to the presence of the oxolane ring, which imparts distinct reactivity and stability compared to other similar compounds. The hydroxy group in the oxolane ring allows for additional hydrogen bonding interactions, enhancing its utility in various chemical and biological applications .

Properties

CAS No.

1398504-42-1

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9(6-13)8-4-5-15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)

InChI Key

MPDQVMSQLKWPHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCOC1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.